2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound “2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid” is a solid substance with the empirical formula C11H8FNO2S. Its molecular weight is 237.25 and it has a CAS number of 144060-99-1 . The SMILES string representation of the molecule is O=C(O)C1=C©N=C(C2=CC=C(F)C=C2)S1 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 237.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the literature.Scientific Research Applications
Organic Chemistry Applications
- Fluorophore Development : A study discussed the origins of fluorescence in carbon dots, where similar thiazole derivatives served as organic fluorophores, contributing to high fluorescence quantum yields. Such compounds are pivotal in the development of advanced fluorescent materials for various applications including bioimaging and sensing (Lei Shi et al., 2016).
- Heterocyclic γ-Amino Acids Synthesis : Research into cross-Claisen condensation of N-Fmoc-amino acids has led to the development of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking secondary structures of proteins, which has implications in drug design and development (L. Mathieu et al., 2015).
Medicinal Chemistry Applications
- Anticancer Agent Development : The synthesis and evaluation of novel substituted benzothiazoles, including similar thiazole derivatives, have shown promising antiproliferative effects against breast cancer cell lines, highlighting their potential as leads for cancer therapeutics (C. Karthikeyan et al., 2017).
- Neuroprotective Activities : Compounds based on the 2-amino-1,3,4-thiadiazole framework, closely related to thiazole derivatives, have exhibited significant neuroprotective and anticancer activities. These findings underscore the potential therapeutic applications of such compounds in treating neurological disorders and cancers (W. Rzeski et al., 2007).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPZQXAGWWRIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181538 | |
Record name | 2-[(4-Fluorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-10-6 | |
Record name | 2-[(4-Fluorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Fluorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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